molecular formula C24H28N4O4 B15101654 4-(4-methoxyphenyl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}tetrahydro-2H-pyran-4-carboxamide

4-(4-methoxyphenyl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B15101654
M. Wt: 436.5 g/mol
InChI Key: HVSWWMAVOYILQC-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}tetrahydro-2H-pyran-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a tetrahydropyran ring, and methoxyphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 4-(4-methoxyphenyl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}tetrahydro-2H-pyran-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment of the methoxyphenyl groups:

    Formation of the tetrahydropyran ring: This step involves the cyclization of the intermediate compounds to form the tetrahydropyran ring.

    Final coupling: The final step involves coupling the triazole and tetrahydropyran intermediates to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

4-(4-methoxyphenyl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets and pathways. Studies have shown that it can inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it has been found to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, contributing to its neuroprotective and anti-inflammatory properties .

Comparison with Similar Compounds

Similar compounds to 4-(4-methoxyphenyl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}tetrahydro-2H-pyran-4-carboxamide include other triazole derivatives and compounds with methoxyphenyl groups. Some examples are:

The uniqueness of this compound lies in its combination of triazole and tetrahydropyran rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H28N4O4

Molecular Weight

436.5 g/mol

IUPAC Name

4-(4-methoxyphenyl)-N-[5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]oxane-4-carboxamide

InChI

InChI=1S/C24H28N4O4/c1-30-19-8-3-17(4-9-19)5-12-21-25-23(28-27-21)26-22(29)24(13-15-32-16-14-24)18-6-10-20(31-2)11-7-18/h3-4,6-11H,5,12-16H2,1-2H3,(H2,25,26,27,28,29)

InChI Key

HVSWWMAVOYILQC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC2=NC(=NN2)NC(=O)C3(CCOCC3)C4=CC=C(C=C4)OC

Origin of Product

United States

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